molecular formula C28H35BrN2O4 B12023549 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023549
M. Wt: 543.5 g/mol
InChI Key: KFKNSIWDWJZLHF-SHHOIMCASA-N
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Description

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a diethylaminoethyl group, and a hydroxy group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting with the preparation of the bromophenyl and diethylaminoethyl intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups but different substituents.

    Diethylaminoethyl derivatives: Compounds with similar diethylaminoethyl groups but different core structures.

    Pyrrolone derivatives: Compounds with similar pyrrolone rings but different substituents.

Uniqueness

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H35BrN2O4

Molecular Weight

543.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35BrN2O4/c1-6-30(7-2)14-15-31-25(20-8-11-22(29)12-9-20)24(27(33)28(31)34)26(32)21-10-13-23(19(5)16-21)35-17-18(3)4/h8-13,16,18,25,32H,6-7,14-15,17H2,1-5H3/b26-24+

InChI Key

KFKNSIWDWJZLHF-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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